molecular formula C17H24N4O2S B2621537 N-(tert-butyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide CAS No. 1795304-48-1

N-(tert-butyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Katalognummer: B2621537
CAS-Nummer: 1795304-48-1
Molekulargewicht: 348.47
InChI-Schlüssel: KBIHCBPTBVBGOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a potent and selective small molecule antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel primarily activated by cold temperatures and cooling agents like menthol, and it serves as a key regulator in the thermosensory system. This compound exhibits high affinity for the channel, effectively inhibiting menthol- and cold-induced activation, which makes it an invaluable pharmacological tool for probing the pathophysiology of cold hypersensitivity. Research utilizing this antagonist is critical for investigating the role of TRPM8 in chronic pain conditions, such as neuropathic and inflammatory pain, where cold allodynia is a prominent symptom. Beyond pain research, its application extends to oncology, as TRPM8 expression has been documented in various cancers, including prostate and pancreatic cancer, suggesting a potential role in cell proliferation and migration. This molecule provides researchers with a precise means to dissect TRPM8-mediated signaling pathways and validate the channel as a therapeutic target in multiple disease models.

Eigenschaften

IUPAC Name

N-tert-butyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-17(2,3)19-16(22)21-7-4-5-12(10-21)9-14-18-15(20-23-14)13-6-8-24-11-13/h6,8,11-12H,4-5,7,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIHCBPTBVBGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(tert-butyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiophene and a 1,2,4-oxadiazole moiety. The presence of these heterocycles contributes to its unique pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Oxadiazole Derivatives : Compounds containing the 1,2,4-oxadiazole ring have shown diverse biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. They exhibit inhibitory potency against several targets including:
    • Human Deacetylase Sirtuin 2 (HDSirt2)
    • Carbonic Anhydrase (CA)
    • Histone Deacetylases (HDAC) .

The oxadiazole structure allows for bioisosteric properties that enhance binding affinity to these targets.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A related oxadiazole compound demonstrated an IC50 value of approximately 92.4 μM against a panel of 11 cancer cell lines including human colon adenocarcinoma (CXF HT-29) and breast cancer (MAXF 401) .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Similar oxadiazole derivatives have been reported to inhibit bacterial growth effectively. For example, compounds targeting FtsZ, a protein essential for bacterial cell division, have shown promise in combating resistant strains .

Case Studies

  • Anticancer Efficacy : In vitro studies have demonstrated that the compound exhibits selective cytotoxicity against HeLa cells (human cervical carcinoma) and other tumor cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : A study evaluating the efficacy of oxadiazole derivatives found that certain compounds inhibited the growth of Staphylococcus aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Data Table: Biological Activity Summary

Biological ActivityTarget/EffectIC50/MIC ValueReference
AnticancerHeLa Cells~92.4 μM
AntibacterialStaphylococcus aureusMIC 9.5 μg/mL
InhibitionHDSirt2Not specified

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole ring exhibit notable antimicrobial properties. The mechanism of action typically involves disruption of bacterial cell processes.

Case Study : A study by Dhumal et al. (2016) explored oxadiazole derivatives' efficacy against Mycobacterium bovis, crucial for tuberculosis treatment. The findings demonstrated that certain derivatives inhibited both active and dormant states of the bacteria, highlighting their potential as antitubercular agents.

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies have shown that it can induce apoptosis in various cancer cell lines.

Data Table on Cytotoxicity :

CompoundCell LineIC50 (µM)Mechanism
1MCF-70.65Apoptosis via p53 activation
2MCF-72.41Apoptosis via caspase activation

Anti-inflammatory Properties

Compounds with oxadiazole structures have been reported to possess anti-inflammatory effects. This property can be beneficial in developing treatments for inflammatory diseases.

Pharmacological Implications

The unique structural characteristics of N-(tert-butyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide suggest potential as a lead compound in drug discovery. Its ability to interact with multiple biological targets makes it a valuable candidate for further research.

Potential Applications

  • Antitubercular Agents : Given its activity against Mycobacterium bovis, the compound could be further explored as a candidate for new antitubercular therapies.
  • Cancer Therapeutics : Its ability to induce apoptosis positions it as a promising therapeutic agent in oncology.
  • Anti-inflammatory Drugs : Its anti-inflammatory properties may lead to developments in treating chronic inflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Scaffold and Substituent Variations

N-(3,4-dimethoxybenzyl)-3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
  • Key Difference : Replaces the tert-butyl group with a 3,4-dimethoxybenzyl moiety.
  • Impact : The benzyl group introduces aromaticity and electron-donating methoxy groups, which may alter solubility and binding affinity compared to the tert-butyl analog. The bulkier benzyl substituent could increase steric hindrance in biological targets .
CB2-Selective N-Aryl-Oxadiazolyl-Propionamides (e.g., Compounds 6a–6e)
  • Key Difference : Retains the 1,2,4-oxadiazole core but substitutes thiophene with pyridyl, nitrophenyl, or bromophenyl groups.
  • For example, fluorinated derivatives (e.g., 6b, 6d) show enhanced binding to cannabinoid receptor type 2 (CB2) due to fluorine’s electronegativity .
Indole-Based Oxadiazole Derivatives (e.g., 4w, 5e–5f)
  • Key Difference : Replaces thiophene with indole and modifies the piperidine with pyrrolidine or carbamate groups.
  • Impact : Indole’s planar structure and hydrogen-bonding capability improve interactions with enzymes like sphingosine kinase. However, the carbamate-protected analogs (e.g., 5e) exhibit lower metabolic stability compared to the tert-butyl carboxamide .

Physicochemical Properties

  • Lipophilicity : The tert-butyl group in the target compound increases logP compared to benzyl () or carbazole () analogs, favoring blood-brain barrier penetration.
  • Stereochemical Considerations : Piperidine derivatives with chiral centers (e.g., 5m–5o in ) show distinct optical rotations ([α]D20 = −4.3 to +9.9), suggesting enantioselective synthesis is critical for biological activity .
  • Thermodynamic Stability : Oxadiazole-thiophene hybrids exhibit higher thermal stability than pyrazole analogs (e.g., 7 in ) due to aromatic conjugation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.